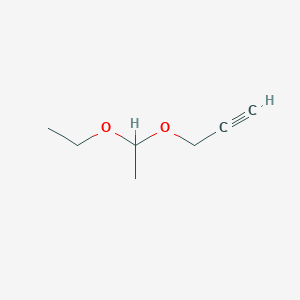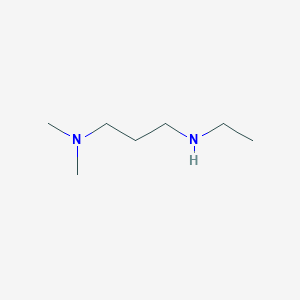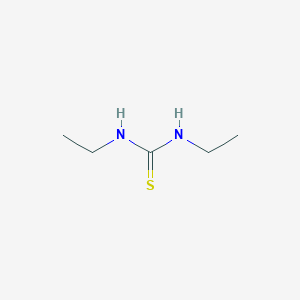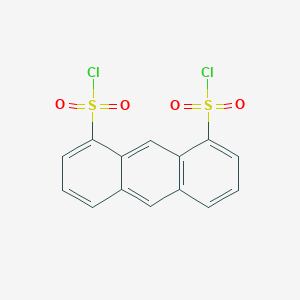
Anthracene-1,8-disulfonyl dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthracene-1,8-disulfonyl dichloride is a chemical compound that is widely used in scientific research. It is a derivative of anthracene, which is a polycyclic aromatic hydrocarbon. This compound is synthesized by the reaction of anthracene with sulfuric acid and chlorosulfonic acid. It is a versatile reagent that is used in a variety of applications, including organic synthesis, materials science, and biochemistry.
Wirkmechanismus
Anthracene-1,8-disulfonyl dichloride reacts with amines and amino acids to form sulfonamide derivatives. The reaction takes place through nucleophilic substitution, in which the chlorine atoms are replaced by the amino groups. The resulting sulfonamide derivatives are stable and can be used in a variety of applications.
Biochemische Und Physiologische Effekte
Anthracene-1,8-disulfonyl dichloride is a potent inhibitor of cholinesterase, an enzyme that is involved in the breakdown of acetylcholine. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. It is also used as a fluorescent probe in biochemical assays to detect the presence of amino acids and amines.
Vorteile Und Einschränkungen Für Laborexperimente
Anthracene-1,8-disulfonyl dichloride is a versatile reagent that is used in a variety of applications. It is easy to synthesize and has a high yield. It is stable and can be stored for long periods of time. However, it is a toxic and corrosive compound that requires careful handling. It is also sensitive to moisture and should be stored in a dry environment.
Zukünftige Richtungen
There are many future directions for the use of anthracene-1,8-disulfonyl dichloride in scientific research. One area of interest is the development of new polymers and materials using this compound as a cross-linking agent. Another area of interest is the use of this compound as a fluorescent probe in the detection of biomolecules. Additionally, the use of anthracene-1,8-disulfonyl dichloride in the development of new drugs for the treatment of neurodegenerative diseases is an area of active research.
Synthesemethoden
The synthesis of anthracene-1,8-disulfonyl dichloride involves the reaction of anthracene with sulfuric acid and chlorosulfonic acid. The reaction takes place at room temperature and yields a yellowish-brown liquid. The product is purified by washing with water and drying under vacuum. The yield of the reaction is typically around 70%.
Wissenschaftliche Forschungsanwendungen
Anthracene-1,8-disulfonyl dichloride is widely used in scientific research. It is a versatile reagent that is used in a variety of applications, including organic synthesis, materials science, and biochemistry. It is used as a coupling agent in the synthesis of polymers and as a cross-linking agent in the preparation of polymeric materials. It is also used as a fluorescent probe in biochemical assays.
Eigenschaften
CAS-Nummer |
17408-00-3 |
|---|---|
Produktname |
Anthracene-1,8-disulfonyl dichloride |
Molekularformel |
C14H8Cl2O4S2 |
Molekulargewicht |
375.2 g/mol |
IUPAC-Name |
anthracene-1,8-disulfonyl chloride |
InChI |
InChI=1S/C14H8Cl2O4S2/c15-21(17,18)13-5-1-3-9-7-10-4-2-6-14(22(16,19)20)12(10)8-11(9)13/h1-8H |
InChI-Schlüssel |
URYGONATFKWYCJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC3=C(C=C2C(=C1)S(=O)(=O)Cl)C(=CC=C3)S(=O)(=O)Cl |
Kanonische SMILES |
C1=CC2=CC3=C(C=C2C(=C1)S(=O)(=O)Cl)C(=CC=C3)S(=O)(=O)Cl |
Synonyme |
1,8-Anthracenedisulfonyl chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



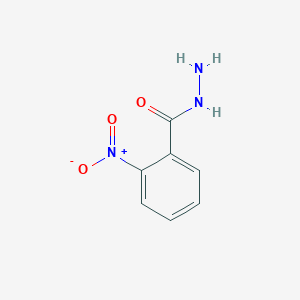
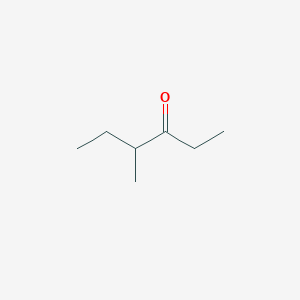
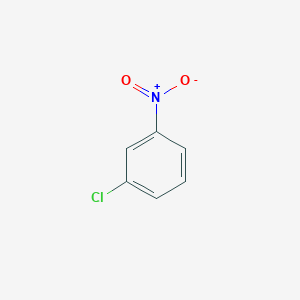
![2-Anthracenesulfonic acid, 1-amino-4-[(3-amino-4-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B92004.png)
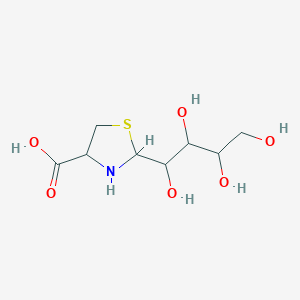
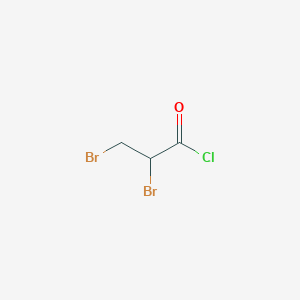
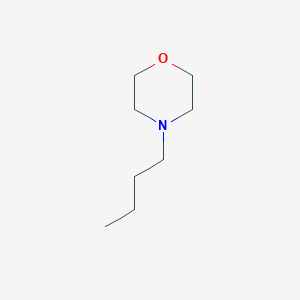
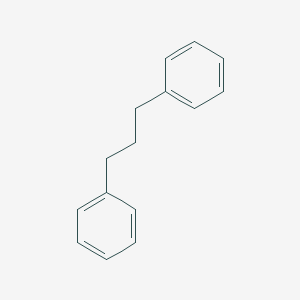
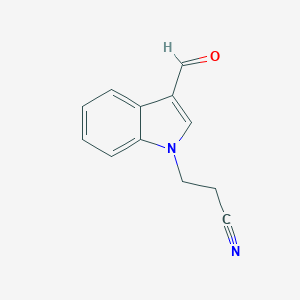
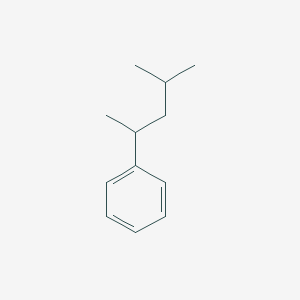
![Phenanthro[1,10,9,8-opqra]perylene](/img/structure/B92016.png)
